N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide
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Overview
Description
N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonyl group, a trichloroethyl group, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to enhance efficiency and yield. This method can significantly reduce reaction time and improve overall yield by optimizing reaction conditions and using appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine for substitution reactions and oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the chloroacetamide group .
Scientific Research Applications
N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
N-Benzenesulfonyl Amino Acid Esters: These compounds share the benzenesulfonyl group and have shown similar biological activities.
Benzenesulfonamide Derivatives: These compounds also contain the benzenesulfonyl group and are known for their enzyme inhibitory properties.
Uniqueness
N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
680218-26-2 |
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Molecular Formula |
C10H10Cl4N2O3S |
Molecular Weight |
380.1 g/mol |
IUPAC Name |
N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H10Cl4N2O3S/c11-6-8(17)15-9(10(12,13)14)16-20(18,19)7-4-2-1-3-5-7/h1-5,9,16H,6H2,(H,15,17) |
InChI Key |
DGSSHOPZGLVHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)NC(=O)CCl |
Origin of Product |
United States |
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